Ácido (piridin-3-iloxi)acético

Descripción general

Descripción

(Pyridin-3-yloxy)-acetic acid is a chemical compound that can be associated with various derivatives and analogues, many of which have been synthesized for their potential biological activities. While the specific compound "(Pyridin-3-yloxy)-acetic acid" is not directly mentioned in the provided papers, related compounds such as pyridine and pyrrolopyridine derivatives have been studied extensively for their herbicidal, biological, and chemical properties .

Synthesis Analysis

The synthesis of related pyridine and pyrrolopyridine derivatives involves various strategies. For instance, 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives were synthesized as analogues of the commercial herbicide benazolin, showing that the introduction of certain substituents can enhance herbicidal activity . Additionally, 2-aryl(pyrrolidin-4-yl)acetic acids were synthesized and evaluated as agonists of S1P receptors, indicating a method for producing compounds with potential pharmacological applications . The synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines also demonstrates the versatility of pyridine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyridine and pyrrolopyridine derivatives has been a subject of interest due to their biological relevance. For example, the potential energy surface and conformations of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid were investigated, revealing a kinetically stable conformer with a strong intramolecular hydrogen bond . The structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid showed similarities to the natural plant growth hormone indole-3-acetic acid, suggesting potential applications in auxin physiology .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is highlighted in several studies. The addition of (pyrazol-1-yl)acetic and (pyridin-2-yl)acetic groups to a Phe-Gly dipeptide afforded ATCUN-like copper(II) binding sites, demonstrating the potential for creating metal ion binding sites . Moreover, the four-component synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives using acetic acid as a catalyst and solvent exemplifies the diverse chemical reactions that pyridine derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. The antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives indicates that these compounds can interact with biological systems, which is a critical aspect of their physical properties . The synthesis and structural studies of various pyridine derivatives also contribute to understanding their physical properties, such as solubility and stability .

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

La estructura de piridina fusionada, que es una característica del Ácido (piridin-3-iloxi)acético, se utiliza con frecuencia en química medicinal por sus propiedades anticancerígenas. Estos compuestos se pueden diseñar para interferir con la proliferación de células cancerosas e inducir la apoptosis, lo que los convierte en candidatos prometedores para la terapia contra el cáncer .

Aplicaciones Antibacterianas y Antifúngicas

Los compuestos que contienen la parte this compound han mostrado actividades antibacterianas y antifúngicas. Se pueden sintetizar para dirigirse a cepas bacterianas o hongos específicos, contribuyendo al desarrollo de nuevos antibióticos y agentes antifúngicos en una era de creciente resistencia antimicrobiana .

Solubilidad y Administración de Medicamentos

La incorporación de this compound en compuestos farmacéuticos puede mejorar su solubilidad, polaridad y lipofilia. Esto mejora la absorción y biodisponibilidad del fármaco, lo que lo convierte en un aspecto importante de la formulación y administración de fármacos .

Aplicaciones de Fluorescencia y Detección

Algunos derivados del this compound exhiben propiedades de fluorescencia, que se pueden utilizar en el desarrollo de indicadores de pH y otras aplicaciones de detección. Estos compuestos pueden permitir la detección de pH tanto basada en la intensidad como en la relación, lo que es útil en varios procesos científicos e industriales .

Direcciones Futuras

The future directions of “(Pyridin-3-yloxy)-acetic acid” involve various applications. For instance, the solid-state fluorescence of complexes 1 and 3 shows the strong characteristic red luminescence of Eu (III) and the green luminescence of Tb (III) respectively, and they exhibit a fluorescence quenching effect on addition of acetone in aqueous solution . This suggests potential applications in fluorescence-based sensors and probes.

Propiedades

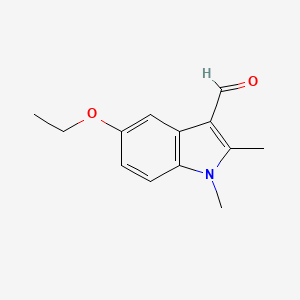

IUPAC Name |

2-pyridin-3-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-11-6-2-1-3-8-4-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEPWLCDXKKANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390205 | |

| Record name | (Pyridin-3-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86649-57-2 | |

| Record name | (Pyridin-3-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)